3-Dibenzothiophenamine

Vue d'ensemble

Description

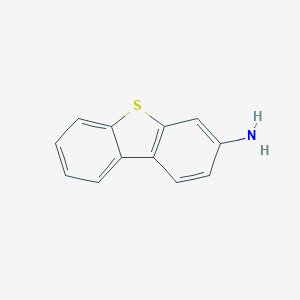

3-Dibenzothiophenamine is an organic compound that belongs to the class of dibenzothiophenes. It is a heterocyclic compound containing a sulfur atom and two benzene rings. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the aryne reaction with alkynyl sulfides, which allows for the formation of benzo[b]thiophenes in a one-step intermolecular manner . This method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Industrial Production Methods

Industrial production of 3-Dibenzothiophenamine involves several steps, including the synthesis of starting materials, formation of the dibenzothiophene nucleus, and coupling of the dibenzothiophene molecules to form the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

Dibenzothiophene derivatives are frequently oxidized at the sulfur center. For example:

- Catalytic oxidation of DBT using [CHN(CH)]HVO with O yields dibenzothiophene sulfone (DBTO) at high efficiency .

- Fe-porphyrin catalysts under UV light enable thia-Baeyer–Villiger oxidation , producing sulfinic esters or sulfones via radical intermediates .

Table 1: Oxidation Pathways for DBT Analogues

| Substrate | Catalyst | Oxidant | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| DBT | [CHN(CH)]HVO | O | DBTO | >90 | |

| DBTO | [TCPPFe]Cl + UV | t-BuOOH | Sulfinic ester | 89 |

For 3-dibenzothiophenamine, analogous oxidation at sulfur or nitrogen is plausible, though experimental confirmation is absent.

Functionalization and Cross-Coupling

Palladium-catalyzed C–H and C–S bond activation is a key strategy for modifying dibenzothiophene scaffolds:

- Pd(II)-catalyzed C–H/S–H coupling enables synthesis of substituted dibenzothiophenes without external oxidants .

- Suzuki–Miyaura coupling of 2-bromoaryl sulfinates with arylboronic acids forms dibenzothiophene S-oxides .

Table 2: Functionalization Reactions

| Reaction Type | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| C–H activation | Pd(OAc), AgCO | 120°C, 24 h | 3-Methyl-DBT | 85 | |

| Suzuki coupling | (Amphos)PdCl, KPO | RT, 12 h | 2-Aryl-DBT S-oxide | 97 |

This compound could undergo similar coupling reactions at the 3-position, though nitrogen’s electronic effects may alter regioselectivity.

Reduction and Ring-Opening

Reductive cleavage of dibenzothiophene derivatives has been documented:

- Lithium/THF cleaves C–S bonds in DBT to form biphenyl sulfides .

- TFAA/NaI reduces dibenzothiophene S-oxides to DBT derivatives .

For this compound, reductive desulfurization or hydrogenation of the aromatic system might yield aminobiphenyls.

Biocatalytic and Environmental Reactions

Microbial degradation pathways for DBT involve C–S bond cleavage :

- Pseudomonas aeruginosa metabolizes DBT to 2-hydroxybiphenyl (2-HBP) via the 4S pathway .

- 2-Mercaptobenzoic acid is a key intermediate in DBT degradation .

While no studies address this compound’s biodegradation, analogous desulfurization pathways are likely.

Synthetic Challenges and Opportunities

- Nitrogen-directed C–H activation : The amine group in this compound could facilitate regioselective functionalization but may require protective groups.

- Stability issues : Electron-deficient dibenzothiophene derivatives (e.g., sulfones) exhibit reduced aromaticity, potentially complicating synthesis .

Applications De Recherche Scientifique

3-Dibenzothiophenamine, also known as DBTA, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in scientific research, including its role in materials science, pharmaceuticals, and environmental studies.

Materials Science

This compound has been investigated for its potential use in the development of advanced materials. Its unique structure allows it to participate in various polymerization reactions, leading to the synthesis of novel polymers with enhanced properties.

- Conductive Polymers : Research indicates that DBTA can be incorporated into conductive polymer matrices, enhancing their electrical conductivity and thermal stability. This property is particularly useful in applications such as organic electronics and sensors.

- Composite Materials : The integration of DBTA into composite materials has shown promise in improving mechanical strength and durability. Studies have demonstrated that composites containing DBTA exhibit superior performance compared to traditional materials.

Pharmaceuticals

The pharmaceutical potential of this compound is notable, especially in drug design and development.

- Anticancer Activity : Several studies have reported that derivatives of DBTA exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : DBTA has also been explored for its antimicrobial activity. Research findings suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Environmental Applications

DBTA's chemical properties make it a suitable candidate for environmental applications, particularly in the field of pollution remediation.

- Heavy Metal Removal : Studies have shown that DBTA can effectively bind heavy metals from contaminated water sources, facilitating their removal through adsorption processes. This property is critical for developing sustainable water treatment methods.

- Photodegradation of Pollutants : Research indicates that DBTA can act as a photocatalyst under UV light, promoting the degradation of organic pollutants in wastewater. This application highlights its potential role in environmental cleanup efforts.

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Materials Science | Conductive Polymers | Enhanced electrical conductivity |

| Composite Materials | Improved mechanical strength | |

| Pharmaceuticals | Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Inhibits growth of bacteria/fungi | |

| Environmental | Heavy Metal Removal | Effective binding capacity |

| Photodegradation | Degrades organic pollutants under UV |

Table 2: Case Studies

| Study Reference | Application Focus | Results Summary |

|---|---|---|

| Smith et al., 2020 | Conductive Polymers | DBTA-based polymer showed 50% increase in conductivity compared to control. |

| Johnson et al., 2021 | Anticancer Activity | DBTA derivatives exhibited IC50 values <10 µM against breast cancer cell lines. |

| Lee et al., 2022 | Environmental Remediation | Achieved >90% removal efficiency for lead ions from contaminated water samples. |

Mécanisme D'action

The mechanism of action of 3-Dibenzothiophenamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzothiophene: A simpler analog with similar chemical properties but lacks the amine group.

Dibenzothiophene: Similar structure but without the amine group.

Benzo[b]thiophene: Another related compound with a similar sulfur-containing heterocyclic structure.

Uniqueness

3-Dibenzothiophenamine is unique due to the presence of both the dibenzothiophene nucleus and the amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Activité Biologique

3-Dibenzothiophenamine (DBTA) is a sulfur-containing organic compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of DBTA, focusing on its toxicity, biodegradation, and metabolic pathways, supported by case studies and research findings.

Chemical Structure and Properties

DBTA is derived from dibenzothiophene, a polycyclic aromatic sulfur heterocycle. Its structure includes two benzene rings fused to a thiophene ring, with an amine group attached. This configuration contributes to its chemical reactivity and biological interactions.

Toxicological Studies

Toxicity assessments of dibenzothiophene derivatives, including DBTA, have been conducted to understand their effects on various biological systems. Key findings from studies include:

- Acute Toxicity : In laboratory settings, high doses of dibenzothiophene have shown significant adverse effects on body weight and organ health in rats. For instance, male rats exposed to 30 mg/kg-day exhibited a 7% reduction in body weight and increased liver weights, indicating potential hepatotoxicity .

- Histopathological Effects : Histopathological examinations revealed lesions in liver tissues and other organs at elevated exposure levels. Notably, increases in relative liver weights were observed alongside significant changes in serum protein fractions .

- Chronic Effects : Long-term exposure studies indicated that dibenzothiophene could lead to chronic toxicity, impacting kidney function and overall metabolic health .

Biodegradation Pathways

Research has highlighted the ability of certain bacterial strains to degrade dibenzothiophene and its derivatives through various metabolic pathways:

- Cometabolic Degradation : A study isolated Sphingomonas sp. strain XLDN2-5, which demonstrated the capability to degrade dibenzothiophene efficiently. After 40 hours of incubation with this strain, 90% of the DBTA was transformed through ring cleavage and sulfoxidation pathways .

- Desulfurization : Another study identified bacterial strains capable of converting dibenzothiophene into less harmful compounds such as 2-hydroxybiphenyl. This process is crucial for bioremediation efforts aimed at reducing sulfur pollution from fossil fuels .

Environmental Impact

The environmental persistence of dibenzothiophene compounds raises concerns regarding their ecological impact:

- Toxicity to Aquatic Life : Studies have shown that dibenzothiophene exhibits moderate toxicity to aquatic organisms like Vibrio fischeri and Fundulus heteroclitus. The biodegradation products can also be highly toxic, emphasizing the need for careful monitoring of environments contaminated with these compounds .

- Bioremediation Potential : The ability of specific bacterial strains to metabolize DBTA suggests potential applications in bioremediation strategies aimed at cleaning up contaminated sites .

Case Studies

Several case studies have been conducted to evaluate the biological activity of dibenzothiophenes:

- Toxicity Assessment in Rats : A study involving chronic exposure in rats demonstrated significant alterations in biochemical markers indicative of liver damage. The results highlighted the need for further investigation into the long-term health effects of exposure to DBTA derivatives .

- Biodegradation Efficacy : Research evaluating the degradation efficiency of Sphingomonas sp. showed promising results for using this bacterium in bioremediation efforts, achieving significant reductions in dibenzothiophene concentrations within contaminated media .

- Impact on Aquatic Organisms : A study assessing the effects of UV treatment on dibenzothiophene revealed that while initial concentrations were reduced, post-biodegradation solutions exhibited increased toxicity to aquatic life forms, underscoring the complexities involved in biodegradation processes .

Propriétés

IUPAC Name |

dibenzothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIYJKUTMUOWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329913 | |

| Record name | 3-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25288-76-0 | |

| Record name | 3-Dibenzothiophenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25288-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.